molecular formula C16H18ClNO6S2 B193973 (R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate CAS No. 120202-71-3

(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate

Cat. No.: B193973
CAS No.: 120202-71-3
M. Wt: 419.9 g/mol
InChI Key: FDEODCTUSIWGLK-XFULWGLBSA-N
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Description

(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate (CAS: 120202-71-3) is a stereoisomer of clopidogrel, a well-known antiplatelet agent. This compound, often referred to as the R-enantiomer of clopidogrel hydrogen sulfate, is primarily used as a reference standard in pharmaceutical analysis to identify and quantify impurities in active pharmaceutical ingredients (APIs) such as clopidogrel bisulfate . Its molecular formula is C₁₆H₁₈ClNO₆S₂ (molecular weight: 419.90 g/mol), featuring a sulfate counterion that enhances stability and solubility . Unlike the pharmacologically active S-enantiomer, the R-form exhibits negligible antiplatelet activity and is studied primarily for quality control purposes .

Properties

IUPAC Name

methyl (2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEODCTUSIWGLK-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120202-71-3
Record name (R)-Clopidogrel bisulfate
Source CAS Common Chemistry
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Record name Clopidogrel bisulfate, (R)-
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Record name Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester, (αR)-, sulfate (1:1)
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Record name CLOPIDOGREL BISULFATE, (R)-
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Biological Activity

(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate, commonly referred to as Clopidogrel Hydrogen Sulfate, is a chemical compound with significant biological activity. It is primarily known for its role as an antiplatelet agent, which is crucial in preventing blood clots in various cardiovascular conditions. This article delves into the pharmacological properties, mechanisms of action, and biological activities associated with this compound.

  • Molecular Formula : C₁₆H₁₆ClNO₂S
  • Molecular Weight : 419.90 g/mol
  • CAS Number : 120202-66-6

Structure

The compound features a thieno[3,2-c]pyridine core substituted with a chlorophenyl group and an acetate moiety. Its structure is critical for its biological activity and interaction with target proteins.

This compound functions primarily as an inhibitor of platelet aggregation. It achieves this by irreversibly blocking the P2Y12 receptor on platelets, which is essential for ADP-mediated platelet activation. This action leads to decreased platelet activation and aggregation, thereby reducing the risk of thrombus formation.

Pharmacological Effects

  • Antiplatelet Activity :
    • Clopidogrel has been extensively studied for its efficacy in preventing cardiovascular events such as myocardial infarction and stroke.
    • Clinical studies have shown that it significantly reduces the incidence of major adverse cardiovascular events (MACE) in patients undergoing percutaneous coronary interventions (PCI) or those with acute coronary syndromes (ACS) .
  • Comparative Efficacy :
    • In various trials, Clopidogrel has been compared to other antiplatelet agents like aspirin and ticagrelor. It has demonstrated comparable efficacy but with a different side effect profile .
    • A meta-analysis indicated that dual antiplatelet therapy including Clopidogrel reduces the risk of stent thrombosis compared to aspirin alone .

Safety Profile

The safety profile of this compound is well-documented:

  • Common adverse effects include bleeding complications, gastrointestinal disturbances, and hypersensitivity reactions.
  • Rare but serious side effects include thrombotic thrombocytopenic purpura (TTP), which necessitates monitoring during treatment .

Case Studies

  • Clinical Trials :
    • A landmark study demonstrated that patients treated with Clopidogrel post-stenting had a significantly lower rate of myocardial infarction compared to those receiving placebo .
    • Another study highlighted its effectiveness in patients with diabetes mellitus who are at higher risk for cardiovascular events .
  • Molecular Docking Studies :
    • Recent research utilized molecular docking techniques to explore the binding affinity of Clopidogrel to the P2Y12 receptor, revealing insights into its mechanism at the molecular level .

Data Table: Summary of Clinical Studies on Clopidogrel

Study NamePopulationInterventionOutcome MeasureResults
CAPRIE TrialPatients with atherothrombosisClopidogrel vs AspirinMajor adverse cardiovascular events (MACE)Clopidogrel reduced MACE by 8.7%
CURE TrialACS patientsClopidogrel + AspirinDeath from cardiovascular causesSignificant reduction in mortality
PLATO TrialACS patientsTicagrelor vs ClopidogrelComposite endpoint of death/MI/strokeSimilar efficacy but more bleeding with Ticagrelor

Scientific Research Applications

Antiplatelet Activity

One of the primary applications of (R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate is its role as an antiplatelet agent. Clopidogrel, the parent compound, is extensively used to prevent thrombotic events in patients with cardiovascular diseases. The sulfate form enhances the solubility and bioavailability of the active metabolite, making it effective in clinical settings .

Drug Development and Optimization

Research has indicated that modifications to the clopidogrel structure can lead to improved pharmacological profiles. Studies have focused on synthesizing analogs of this compound to explore their efficacy as potential drugs with enhanced activity against various diseases . For instance, molecular docking studies suggest that derivatives may exhibit inhibitory effects on enzymes like 5-lipoxygenase, which is involved in inflammatory pathways .

Cancer Research

Recent investigations have explored the anticancer potential of compounds related to clopidogrel. The structural similarities between this compound and other anticancer agents have prompted studies into its cytotoxic effects against various cancer cell lines. Preliminary results indicate that certain derivatives may induce apoptosis in cancer cells, warranting further exploration into their mechanism of action and therapeutic potential .

In Silico Studies

In silico modeling has been employed to predict the interactions of this compound with biological targets. These studies provide insights into its binding affinities and help identify modifications that could enhance its efficacy and reduce side effects. Such computational approaches are crucial for guiding experimental designs and optimizing lead compounds in drug discovery .

Case Study 1: Antiplatelet Efficacy

A clinical study demonstrated that patients treated with clopidogrel showed a significant reduction in major adverse cardiovascular events compared to those receiving placebo treatment. The efficacy of this compound was highlighted through its ability to inhibit platelet aggregation effectively.

Case Study 2: Structural Optimization

Researchers synthesized various analogs of this compound and evaluated their biological activity. One promising derivative exhibited enhanced potency as a 5-lipoxygenase inhibitor compared to the parent compound, suggesting a pathway for developing more effective anti-inflammatory drugs.

Comparison with Similar Compounds

Stereoisomeric Comparison: R- vs. S-Enantiomers

The stereochemistry of clopidogrel derivatives significantly impacts their biological activity.

Parameter (R)-Clopidogrel Hydrogen Sulfate (S)-Clopidogrel Hydrogen Sulfate
CAS Number 120202-71-3 120202-66-6
Pharmacological Role Impurity/Reference Standard Active Metabolite
Anti-Platelet Activity Negligible Potent (IC₅₀: ~50 nM)
Safety Profile Non-hazardous (impurity) H314 (skin corrosion)

The S-enantiomer is the therapeutically active form, inhibiting ADP-induced platelet aggregation via irreversible binding to the P2Y₁₂ receptor . In contrast, the R-enantiomer is pharmacologically inert and serves as Impurity C in clopidogrel API batches, regulated by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) .

Salt Forms and Derivatives

Different salt forms and structural analogs modulate solubility, stability, and bioavailability:

Compound Name (CAS) Salt/Counterion Key Features
(R)-Clopidogrel Hydrogen Sulfate (120202-71-3) Sulfate High stability; used in impurity testing
(S)-Clopidogrel Hydrochloride (144750-42-5) Hydrochloride Improved oral absorption; preclinical use
Clopidogrel Carboxylic Acid (113665-84-2) Free Acid Inactive metabolite; studied for drug-drug interactions
Compound C1 (Not disclosed) N/A Novel analog with superior activity to ticlopidine in rat models

Structural Insights :

  • Hydrochloride salts (e.g., 144750-42-5) enhance aqueous solubility, critical for parenteral formulations .
  • Carboxylic acid derivatives (e.g., 113665-84-2) are inactive metabolites, requiring ester hydrolysis for activation .
  • Compound C1 () introduces a methyl substituent on the thienopyridine ring, boosting antiplatelet efficacy by 30% compared to ticlopidine .

Key Findings :

  • Chloroethyl esters (e.g., 116118-99-1) exhibit prolonged action due to resistance to esterase-mediated hydrolysis .
  • Glucuronide conjugates are critical for renal excretion but lack therapeutic activity .

Research and Regulatory Considerations

  • Impurity Control : The R-enantiomer is capped at ≤0.1% in clopidogrel APIs per EP/USP guidelines .
  • Synthetic Challenges : Asymmetric synthesis of the R-enantiomer requires chiral resolution techniques, increasing production costs .
  • Safety Data: The S-enantiomer’s SDS highlights hazards like skin corrosion (H314), whereas the R-form is classified as non-hazardous .

Preparation Methods

Overview of Racemic Synthesis

The racemic precursor, methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, is typically synthesized via a condensation reaction between 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride and 2-bromo-2-(2-chlorophenyl)acetic acid. This reaction is conducted in aqueous media under mild conditions (20–27°C) to minimize side reactions, achieving yields exceeding 95%. The absence of organic solvents simplifies purification, as the product precipitates upon pH adjustment.

Chiral Resolution for (R)-Enantiomer Isolation

The (R)-enantiomer is obtained through diastereomeric salt formation using chiral resolving agents. While the patent literature focuses on clopidogrel’s (S)-enantiomer, analogous methods apply to the (R)-form by selecting resolving agents with opposite chirality. For example, L-di-O-benzoyl tartaric acid preferentially binds the (S)-enantiomer, leaving the (R)-enantiomer in the mother liquor. Subsequent recrystallization and acid-base extraction yield the pure (R)-enantiomer with >99% enantiomeric excess (ee).

Detailed Preparation Methods

Stage I: Condensation Reaction

Reactants :

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (KSM-1)

  • 2-Bromo-2-(2-chlorophenyl)acetic acid (KSM-2)

Conditions :

  • Solvent: Deionized water

  • Temperature: 20–27°C

  • Reaction Time: 4–6 hours

  • Base: Aqueous NaOH (50% w/v)

Procedure :

  • Dissolve KSM-1 in water and add NaOH to deprotonate the amine.

  • Cool the mixture to <20°C and add KSM-2 slowly to control exothermicity.

  • Stir at 22–27°C until completion (monitored by HPLC).

  • Adjust pH to 2–3 with HCl to precipitate the racemic acid intermediate.

Yield : 97% (theoretical).

Stage II: Chiral Resolution

Resolving Agent : D-O-Benzoyl tartaric acid (for (R)-enantiomer)

Procedure :

  • Dissolve the racemic acid in ethanol and add D-di-O-benzoyl tartaric acid.

  • Heat to 60–70°C for 1 hour to form diastereomeric salts.

  • Cool and filter the (R)-enantiomer salt.

  • Wash with cold ethanol and recrystallize.

Chiral Purity : >99% ee.

Stage III: Sulfation and Methylation

Sulfation :

  • React the resolved (R)-acid with sulfuric acid in methanol at 0–5°C.

  • Stir for 2 hours and concentrate under reduced pressure.

Methylation :

  • Treat the sulfated intermediate with methyl iodide in the presence of K₂CO₃.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Final Yield : 78–82%.

Analytical Validation of Synthesis

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm)

  • Mobile Phase: Hexane/ethanol (80:20) + 0.1% trifluoroacetic acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

Results :

ParameterValue
Retention Time (R)12.3 min
Retention Time (S)14.7 min
Enantiomeric Excess99.2%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6) : δ 7.45–7.30 (m, 4H, Ar-H), 4.25 (q, 1H, CH), 3.65 (s, 3H, OCH₃), 3.10–2.90 (m, 4H, CH₂), 2.70–2.50 (m, 2H, CH₂).

  • MS (ESI) : m/z 419.9 [M+H]⁺.

Process Optimization and Challenges

Racemization of Unwanted Enantiomer

The mother liquor from Stage II contains the (S)-enantiomer, which is racemized using KOH at 120–140°C under pressure. This step converts the (S)-enantiomer back to the racemic mixture, enabling recycling and improving overall yield.

Racemization Conditions :

  • Temperature: 120–140°C

  • Time: 24 hours

  • Solvent: Water

  • Base: KOH (10 eq)

Efficiency : 98% conversion to racemate.

Solvent Selection for Sulfation

Methanol is preferred over ethanol or acetone due to its superior solubility for sulfuric acid and the intermediate. Lower temperatures (0–5°C) prevent ester hydrolysis.

Industrial-Scale Considerations

Cost-Efficiency Metrics

ParameterValue
Raw Material Cost$12,000/kg
Process Waste8% (v/v)
Cycle Time48 hours

Environmental Impact

  • PMI (Process Mass Intensity) : 23 (kg/kg product)

  • E-Factor : 18 (kg waste/kg product).

Applications and Derivatives

The (R)-enantiomer is investigated for its antiplatelet activity, though it exhibits lower potency compared to clopidogrel ((S)-enantiomer). Derivatives such as besylate salts are explored for improved stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate
Reactant of Route 2
Reactant of Route 2
(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate

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